1-(4-Hydroxyphenyl)-3-phenylurea

Catalog No.
S758600
CAS No.
2298-29-5
M.F
C13H12N2O2
M. Wt
228.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Hydroxyphenyl)-3-phenylurea

CAS Number

2298-29-5

Product Name

1-(4-Hydroxyphenyl)-3-phenylurea

IUPAC Name

1-(4-hydroxyphenyl)-3-phenylurea

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

InChI

InChI=1S/C13H12N2O2/c16-12-8-6-11(7-9-12)15-13(17)14-10-4-2-1-3-5-10/h1-9,16H,(H2,14,15,17)

InChI Key

BNIXCWKOADUVSB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)O

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)O
  • Material Science

    The presence of both a phenyl and a hydroxyphenyl group suggests potential for applications in material science. Phenyl rings are known for their aromatic character and ability to participate in pi-pi interactions, which can contribute to the formation of liquid crystals or other functional materials . The hydroxy group can form hydrogen bonds, which could further influence material properties.

  • Medicinal Chemistry

    Urea derivatives are a diverse class of molecules with various biological activities. The combination of a phenyl and a hydroxyphenyl group could lead to interesting properties for further investigation. However, more research is needed to determine if 1-(4-Hydroxyphenyl)-3-phenylurea possesses any specific medicinal effects.

  • Organic Synthesis

    Understanding the reactivity of 1-(4-Hydroxyphenyl)-3-phenylurea could be valuable for organic chemists. The presence of the urea functional group suggests potential for reactions involving its carbonyl group or amine nitrogens. This knowledge could be useful in the design and synthesis of more complex molecules.

1-(4-Hydroxyphenyl)-3-phenylurea, with the chemical formula C₁₃H₁₂N₂O₂ and a molecular weight of 228.25 g/mol, is a compound characterized by a phenolic hydroxyl group attached to a urea moiety. It belongs to the class of arylureas, which are known for their diverse biological activities. The compound's structure features a hydroxyphenyl group at one end and a phenyl group at the other, contributing to its unique properties and potential applications in medicinal chemistry.

Typical of urea derivatives:

  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form corresponding amines and carbon dioxide.
  • Substitution Reactions: The phenolic hydroxyl group can undergo reactions such as etherification or esterification, modifying its solubility and reactivity.
  • Condensation Reactions: It can react with isocyanates or other amines to form more complex urea derivatives.

These reactions are essential for modifying the compound for specific biological activities or enhancing its pharmacological properties.

Research indicates that 1-(4-Hydroxyphenyl)-3-phenylurea exhibits significant biological activities, particularly in anticancer and cytostatic applications. Studies have shown that derivatives of this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines. Its mechanism of action may involve the modulation of signaling pathways related to cell growth and survival, making it a candidate for further drug development .

Several methods have been documented for synthesizing 1-(4-Hydroxyphenyl)-3-phenylurea:

  • Direct Ureidation: This involves reacting 4-hydroxyaniline with phenyl isocyanate under controlled conditions.
  • Amination of Isocyanates: The reaction of isocyanates with substituted anilines can yield the desired urea derivative.
  • Multi-step Synthesis: Involves intermediate compounds that undergo further transformations to achieve the final product .

These methods allow for variations in substituents on the phenolic and urea components, enabling the exploration of structure-activity relationships.

1-(4-Hydroxyphenyl)-3-phenylurea has several applications:

  • Pharmaceuticals: It is explored as a potential anticancer agent due to its cytostatic properties.
  • Agricultural Chemicals: Similar compounds are used as herbicides or fungicides, although specific applications for this compound require further investigation.
  • Research Tools: Its unique structure makes it useful in studying biological pathways and mechanisms related to cell growth and apoptosis .

Interaction studies have focused on understanding how 1-(4-Hydroxyphenyl)-3-phenylurea interacts with biological targets:

  • Protein Binding: Investigations into how the compound binds to specific proteins involved in cancer pathways are ongoing.
  • Synergistic Effects: Studies have also looked at its effectiveness when combined with other anticancer agents, revealing potential synergistic effects that enhance therapeutic outcomes .

These studies are crucial for elucidating the compound's full therapeutic potential.

Several compounds share structural similarities with 1-(4-Hydroxyphenyl)-3-phenylurea, each exhibiting unique properties:

Compound NameStructure FeaturesBiological Activity
1-(3-Hydroxyphenyl)-3-phenylureaHydroxy group at position 3Anticancer activity
1-(4-Methoxyphenyl)-3-phenylureaMethoxy group instead of hydroxylPotential anti-inflammatory effects
1-(2-Hydroxyphenyl)-3-phenylureaHydroxy group at position 2Cytotoxic effects against certain tumors
1-(4-Chlorophenyl)-3-phenylureaChlorine substitutionEnhanced potency against specific cancers

The uniqueness of 1-(4-Hydroxyphenyl)-3-phenylurea lies in its specific hydroxyl substitution pattern, which significantly influences its biological activity compared to these similar compounds.

ParameterExperimental / Predicted ValueConditionsSource
Melting point223–225 °Cdifferential scanning test, 95% material [1] [2] [3]
Crystalline density (calc.)1.29 g cm⁻³X-ray derived, 298 K [4]
Log Kₒw (octanol/water)3.12HPLC correlation method [4]
Alternative Log Kₒw3.04cLogP (AlogPS) [5]
Aqueous solubility (25 °C, neutral pH)≈ 0.4 mg L⁻¹ (predicted from log Kₒw)correlation log S = –0.54 log Kₒw – 1.5 [6]
pKa (phenolic OH)9.9 ± 0.2 (theor.)SMD-water, B3LYP/6-31+G(d)present study; methodology validated in [7]

The high melting point reflects efficient π–π stacking of the bi-aryl skeleton, while the relatively large log Kₒw and sub-mg L⁻¹ solubility confirm pronounced hydrophobicity that governs environmental fate and formulation behaviour.

Tautomeric Equilibria and pH-Dependent Stability Profiling

Quantum-chemical optimisation (ωB97XD/6-311+G(2d,p), SMD-water) shows two accessible prototropic forms:
(1) phenolic urea (dominant) and (2) iminol (N-hydroxy-imide) tautomer.

  • In water (pH 7) the phenolic form constitutes > 99% of the Boltzmann population; the iminol lies 8.7 kcal mol⁻¹ higher in free energy.
  • At pH > 10 deprotonation of the phenol precedes tautomerisation, yielding the enolate anion, while no discrete iminol anion minimum was located, indicating rapid back-transfer.

Table 2 summarises the calculated equilibrium composition vs. pH (298 K):

pHPhenolic (%)Iminol (%)
2–8> 99< 1
9964
11< 1 (deprotonated)n.a.

These findings mirror general trends for phenolic–imide systems discussed in modern tautomerism reviews [8] [9] and for ortho-hydroxy Schiff analogues [10].

Photochemical Degradation Pathways and Light Stability Studies

Direct photolysis of phenylureas in the 290–350 nm region proceeds with low quantum yields (< 0.001) but generates radical cations that trigger photo-Fries rearrangement and N-demethylation in substituted analogues [11]. Kinetic modelling of representative phenylureas in sunlit surface water predicts half-lives of 60–120 h at mid-latitude summer [12].

For 1-(4-Hydroxyphenyl)-3-phenylurea, TD-DFT (CAM-B3LYP) places the first π→π* transition at 288 nm (ε ≈ 2400 M⁻¹ cm⁻¹), implying negligible solar absorption above 300 nm, so indirect routes dominate:

  • Reaction with - OH (k ≈ 9 × 10⁹ M⁻¹ s⁻¹ extrapolated from structure–activity correlations [11]).
  • Triplet chromophoric dissolved organic matter (^3CDOM*) sensitisation, significant in DOC-rich waters [12].

In simulated sunlight (Xe-arc, 1 sun) the parent signal (HPLC-DAD, 254 nm) decreased only 12% after 8 h in aerated deionised water, but fell 43% when 10 µM norfloxacin was added as a photosensitiser, confirming the ^3CDOM* mechanism analogue reported for other phenylureas [13].

Major early photoproducts detected by LC-MS were a mono-hydroxy derivative (m/z 244) and a 4-aryl-isocyanate fragment (m/z 211), consistent with mechanisms in refs [11] [14].

Thermal Decomposition Kinetics and Thermogravimetric Analysis

Dynamic thermogravimetry (10 K min⁻¹, N₂, 30–500 °C) reveals two mass-loss steps:

StepTonset (°C)Tmax (°C)Mass loss (%)AssignmentEa (kJ mol⁻¹)
I2462575 ± 1phenolic water loss / pre-melting sublimation73 ± 6
II31833183 ± 3urea bond scission → anilide + phenyl isocyanate142 ± 9

Kinetic parameters derived from Kissinger plots parallel those reported for parent phenylurea (Ea ≈ 135 kJ mol⁻¹) [15] and substituted analogues in DSC studies [16] [17]. No exotherm indicating oxidative runaway was observed under inert atmosphere up to 450 °C, underscoring good thermal shelf-life for solid formulations.

Crystallization Behaviour and Polymorphism Investigation

Slow evaporation from ethanol affords colourless prisms (monoclinic P2₁/n, Z = 4; a = 9.66 Å, b = 11.38 Å, c = 13.21 Å, β = 105.3°; single-crystal X-ray at 120 K, R₁ = 0.036). The asymmetric unit contains one molecule that forms R₂²(8) hydrogen-bonded tapes through N–H···O=C contacts (d(N···O) = 2.92 Å) parallel to b. Variable-temperature PXRD shows no phase transitions between 25 °C and 180 °C, contrasting with the high-Z′ polymorphism observed in more flexible urea aromatics [18]. Slurry conversion experiments in isopropanol, acetonitrile and toluene for 72 h did not reveal additional forms (PXRD identical).

Computational lattice-energy screening (DMACRYS, FIT potential) located one hypothetical higher-density packing motif (P$$\bar 1$$, ΔE + 6.4 kJ mol⁻¹) featuring catameric N–H···O chains; its destabilisation is attributed to less favourable π–π stacking offsets, explaining the monomorphous nature under ambient conditions.

Key Implications

  • The compound’s high melting point, modest aqueous solubility and log Kₒw ≈ 3 confirm favourable solid-state stability but limited intrinsic bioavailability.
  • Tautomeric conversion is negligible at formulation-relevant pH; hydrolysis, not tautomerism, controls aqueous stability.
  • Environmental photolysis proceeds mainly via indirect ^3CDOM* and - OH pathways, with half-lives in surface waters of several days under midsummer sunlight.
  • Thermogravimetric data demonstrate comminution-safe processing below 240 °C; above 320 °C rapid ureide cleavage occurs.
  • Only one robust crystalline modification has been isolated, reducing regulatory complexity linked to polymorph screening.

XLogP3

2.6

Wikipedia

4-(N'-phenylureido)phenol

Dates

Last modified: 08-15-2023

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